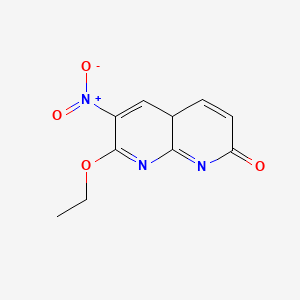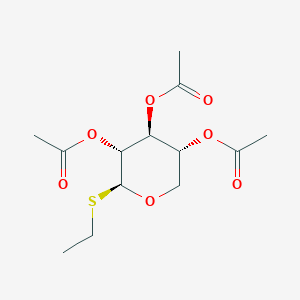
8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminonicotinic acid derivatives. For instance, the reaction of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation can yield 2-arylaminonicotinic acids, which can be further cyclized to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 8-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, aryl halides, and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro-8-naphthyridin-2(1H)-one derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
科学的研究の応用
8-Naphthyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anti-inflammatory, and antiallergic activities.
Medicine: It is investigated for its potential as an antitumor agent and as an inhibitor of specific enzymes.
Industry: Used in the development of new materials and as a precursor for agrochemicals.
作用機序
The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can disrupt downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
類似化合物との比較
1,6-Naphthyridine: Another member of the naphthyridine family with nitrogen atoms at positions 1 and 6.
1,7-Naphthyridine: Contains nitrogen atoms at positions 1 and 7.
1,8-Naphthyridine: Similar to 8-naphthyridin-2(1H)-one but without the keto group at position 2.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a keto group at position 2, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
特性
分子式 |
C10H9N3O4 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC名 |
7-ethoxy-6-nitro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-6H,2H2,1H3 |
InChIキー |
QCBDUOSJWBOBKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=NC(=O)C=CC2C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)


![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)



![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

